![molecular formula C30H36NO15+ B12303555 7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-11-hydroxy-6,6,15-trimethyl-2,16-dioxa-6-azoniatetracyclo[8.8.0.03,8.012,17]octadeca-1(10),3(8),4,11,14,17-hexaene-9,13-dione](/img/structure/B12303555.png)
7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-11-hydroxy-6,6,15-trimethyl-2,16-dioxa-6-azoniatetracyclo[8.8.0.03,8.012,17]octadeca-1(10),3(8),4,11,14,17-hexaene-9,13-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Die Verbindung 7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-11-hydroxy-6,6,15-trimethyl-2,16-dioxa-6-azoniatetracyclo[8.8.0.03,8.012,17]octadeca-1(10),3(8),4,11,14,17-hexaene-9,13-dione ist ein komplexes organisches Molekül mit einer einzigartigen Struktur.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese dieser Verbindung umfasst mehrere Schritte, darunter die Bildung des Azoniatetracyclus-Kerns und die anschließende Funktionalisierung mit Hydroxyl- und Methoxygruppen. Die Reaktionsbedingungen umfassen typischerweise die Verwendung starker Säuren oder Basen, hoher Temperaturen und spezifischer Katalysatoren, um die Bildung des gewünschten Produkts zu ermöglichen.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um die Ausbeute und Reinheit zu maximieren. Dazu könnten kontinuierliche Fließreaktoren, automatisierte Synthesegeräte und fortschrittliche Reinigungstechniken wie Chromatographie und Kristallisation gehören.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Diese Verbindung kann eine Vielzahl von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppen können zu Ketonen oder Aldehyden oxidiert werden.
Reduktion: Die Carbonylgruppen können zu Alkoholen reduziert werden.
Substitution: Die Hydroxylgruppen können durch andere funktionelle Gruppen wie Halogenide oder Amine substituiert werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen:
Oxidationsmittel: Kaliumpermanganat (KMnO4), Chromtrioxid (CrO3).
Reduktionsmittel: Natriumborhydrid (NaBH4), Lithiumaluminiumhydrid (LiAlH4).
Substitutionsreagenzien: Thionylchlorid (SOCl2), Phosphortribromid (PBr3).
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation der Hydroxylgruppen zu Ketonen oder Aldehyden führen, während die Reduktion der Carbonylgruppen Alkohole ergeben kann.
Wissenschaftliche Forschungsanwendungen
Diese Verbindung hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, darunter:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Auf seine potenzielle biologische Aktivität und seine Wechselwirkungen mit Biomolekülen untersucht.
Medizin: Auf seine potenziellen therapeutischen Eigenschaften, wie z. B. entzündungshemmende oder krebshemmende Wirkung, untersucht.
Industrie: Bei der Entwicklung neuer Materialien, wie z. B. Polymere oder Beschichtungen, verwendet.
Wirkmechanismus
Der Wirkmechanismus dieser Verbindung beinhaltet ihre Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Hydroxyl- und Methoxygruppen können Wasserstoffbrückenbindungen mit Biomolekülen bilden, während der Azoniatetracyclus-Kern mit Enzymen oder Rezeptoren interagieren kann. Diese Wechselwirkungen können die Aktivität der Zielmoleküle modulieren und zu verschiedenen biologischen Effekten führen.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can form hydrogen bonds with biomolecules, while the azonia tetracyclic core can interact with enzymes or receptors. These interactions can modulate the activity of the target molecules and lead to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen umfassen:
- 6,7-Dimethyl-4-hydroxy-2-mercaptopteridine
- 5,7-Dimethyl-4-hydroxy-2-mercaptopyrido (2,3-D)-pyrimidine
- 1-(3-Hydroxy-6,7-dimethyl-2-quinoxalinyl)-4-methyl-3-penten-2-one
Einzigartigkeit
Die Einzigartigkeit dieser Verbindung liegt in ihrer komplexen Struktur und dem Vorhandensein mehrerer funktioneller Gruppen, die zu ihrer vielseitigen Reaktivität und ihren potenziellen Anwendungen beitragen. Der Azoniatetracyclus-Kern und die spezifische Anordnung der Hydroxyl- und Methoxygruppen unterscheiden sie von anderen ähnlichen Verbindungen und eröffnen einzigartige Möglichkeiten für wissenschaftliche Forschung und industrielle Anwendungen.
Eigenschaften
Molekularformel |
C30H36NO15+ |
|---|---|
Molekulargewicht |
650.6 g/mol |
IUPAC-Name |
7-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-11-hydroxy-6,6,15-trimethyl-2,16-dioxa-6-azoniatetracyclo[8.8.0.03,8.012,17]octadeca-1(10),3(8),4,11,14,17-hexaene-9,13-dione |
InChI |
InChI=1S/C30H35NO15/c1-10-7-12(33)17-14(41-10)8-15-18(22(17)36)23(37)19-13(43-15)5-6-31(3,4)28(19)46-30-27(25(39)21(35)16(9-32)44-30)45-29-26(40)24(38)20(34)11(2)42-29/h5-8,11,16,20-21,24-30,32,34-35,38-40H,9H2,1-4H3/p+1 |
InChI-Schlüssel |
JHVKXRVNXKCDAM-UHFFFAOYSA-O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C4=C(C=C[N+]3(C)C)OC5=C(C4=O)C(=C6C(=C5)OC(=CC6=O)C)O)CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 2-(4-(methylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)piperidine-1-carboxylate](/img/structure/B12303472.png)
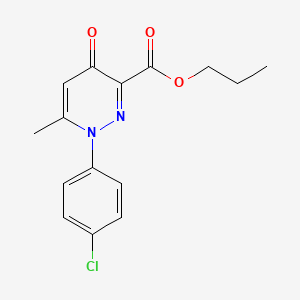

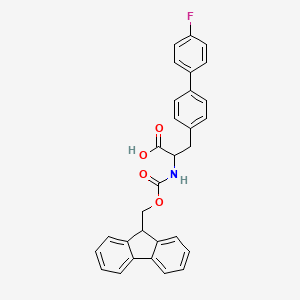
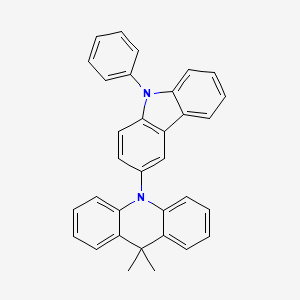
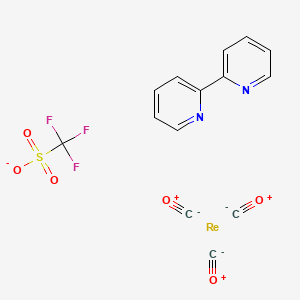
![5,6-Bis[4-(9,9-dimethyl-9,10-dihydroacridine)pheny]-2,3-dicyano-pyrazine](/img/structure/B12303507.png)
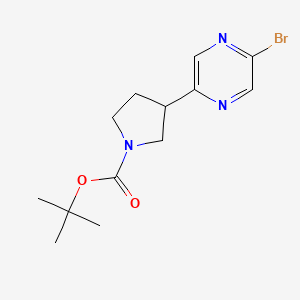
![(2S,3R,4S,5R,6R)-2-(4-ethenylphenoxy)-6-[[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyl-oxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B12303524.png)
![28-(3,3-Dimethyloxiran-2-yl)-22-hydroxy-1,10,10,12,12,30,30,36-octamethyl-11,24,27,29,32-pentaoxa-3-azadecacyclo[17.17.0.02,17.04,16.07,15.09,13.022,36.023,25.023,33.026,31]hexatriaconta-2(17),4(16),5,7(15)-tetraen-8-one](/img/structure/B12303525.png)
![3-[[5-chloro-2-[(4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;methanesulfonic acid;hydrochloride](/img/structure/B12303535.png)
![Ethyl 5-[[tert-butyl(diphenyl)silyl]oxymethyl]pyrazolidine-3-carboxylate](/img/structure/B12303546.png)
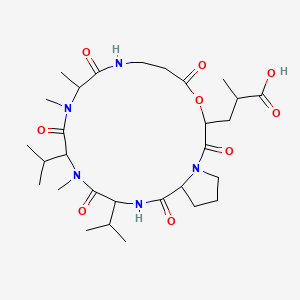
![N-[(1S)-1-{[(1S)-4-(carbamoylamino)-1-{[4-(chloromethyl)phenyl]carbamoyl}butyl]carbamoyl}-2-methylpropyl]-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamide](/img/structure/B12303550.png)
